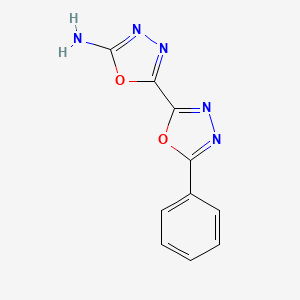

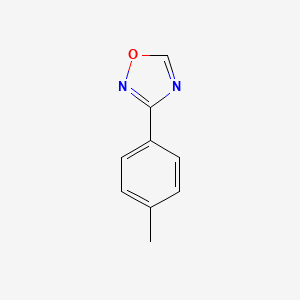

2-氨基-5-(5-苯基-1,3,4-恶二唑-2-基)-1,3,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

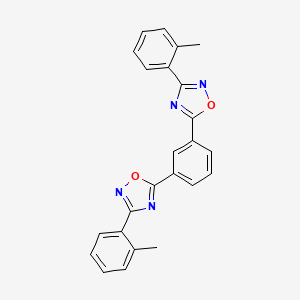

1,3,4-Oxadiazole derivatives are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They possess a diversity of useful biological effects .

Synthesis Analysis

The commonly used synthetic route for 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride .Chemical Reactions Analysis

The chemical reactions of 1,3,4-oxadiazole derivatives are diverse and depend on the specific compound. For example, some 1,3,4-oxadiazole derivatives have shown potent antibacterial activity, which was correlated with their physicochemical and structural properties .科学研究应用

荧光化学传感器

该化合物已用于合成新型氮杂杂环类 bolas . 这些分子被认为是很有前景的用于检测缺电子物质的荧光化学传感器 . 它们对常见的硝基炸药成分,如2,4-二硝基甲苯 (DNT)、2,4,6-三硝基甲苯 (TNT)、难以检测的季戊四醇四硝酸酯 (PETN) 以及 Hg2+ 阳离子表现出明显的“关闭”荧光响应 .

聚乙二醇 (PEG) 衍生物的合成

该化合物已用于合成 α,ω-双官能化 PEG . 这是通过 2-(4-叠氮基苯基)-5-(芳基)-恶二唑-1,3,4 与源自 PEG-3 和 PEG-4 的末端炔烃之间的 Cu 催化点击反应实现的 .

抗病毒研究

在抗病毒研究领域,通过将其分子引入各种 3-((5-苯基-1,3,4-恶二唑-2-基)甲基)恶唑-2(3H)-酮,合成了一系列新型厚朴酚类似物 . 这些衍生物在 SARS-CoV-2 假病毒模型中检测了它们的抗病毒进入活性 .

微波辅助合成

通过不对称 N,N'-二酰基肼的微波辅助环脱水反应,获得了在 2 位被 (溴甲基)苯基或溴烷基取代的 5-苯基-1,3,4-恶二唑的新衍生物 .

未来方向

作用机制

Target of Action

Similar compounds have been shown to interact with electron-deficient species .

Mode of Action

It is known that similar compounds can interact with their targets through a “turn-off” fluorescence response .

Biochemical Pathways

Similar compounds have been shown to interact with common nitro-explosive components .

Result of Action

Similar compounds have been shown to have a well-pronounced “turn-off” fluorescence response towards common nitro-explosive components .

Action Environment

It is known that similar compounds can interact with their targets in a variety of environments .

属性

IUPAC Name |

5-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5O2/c11-10-15-14-9(17-10)8-13-12-7(16-8)6-4-2-1-3-5-6/h1-5H,(H2,11,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFDQYCVZZJBBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=NN=C(O3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2356503.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2356507.png)

![1-[4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone](/img/structure/B2356508.png)

![(1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2356517.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2356518.png)

![2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]acetic acid](/img/structure/B2356519.png)